2-(2-Chloro-6-fluorophenyl)ethanethioamide

Description

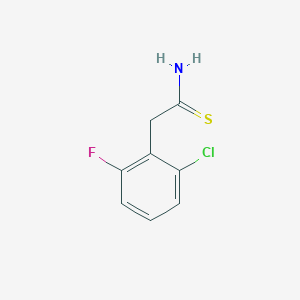

2-(2-Chloro-6-fluorophenyl)ethanethioamide is a sulfur-containing aromatic compound featuring a chloro- and fluoro-substituted phenyl ring attached to an ethanethioamide backbone. The ortho-chloro and fluoro substituents on the phenyl ring likely influence its electronic properties, steric bulk, and intermolecular interactions, distinguishing it from para-substituted analogs.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGQGNYWIVIDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-6-fluorophenyl)ethanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H9ClFNS

- Molecular Weight : 203.69 g/mol

- IUPAC Name : this compound

This compound features a chloro and fluorine substitution on the aromatic ring, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Thrombin Inhibition : Related compounds have been identified as potent thrombin inhibitors. For instance, 2-(2-Chloro-6-fluorophenyl)acetamides were reported to have Ki values ranging from 0.9 to 33.9 nM, showcasing significant inhibitory effects on thrombin activity .

- Activation of Nuclear Receptors : Compounds with similar structures have been studied for their ability to activate nuclear receptors such as the Constitutive Androstane Receptor (CAR). These receptors play crucial roles in drug metabolism and detoxification pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in coagulation, thereby affecting thrombin activity.

- Receptor Modulation : By interacting with nuclear receptors, the compound could modulate gene expression related to metabolism and detoxification processes.

- Cellular Effects : Studies have shown that certain analogs can influence cell viability and proliferation in various cell lines, indicating potential cytotoxic effects .

Case Study 1: Thrombin Inhibition

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of 2-(2-Chloro-6-fluorophenyl)acetamide exhibited potent inhibition of thrombin. The best-performing derivative showed a Ki value of 0.7 nM, highlighting the potential for developing anticoagulant therapies based on this scaffold .

| Compound | Ki (nM) | Remarks |

|---|---|---|

| 1 | 0.9 | Moderate inhibitor |

| 2 | 0.7 | Potent inhibitor |

| 3 | 33.9 | Weak inhibitor |

Case Study 2: Nuclear Receptor Activation

In another study focused on CAR activation, researchers synthesized a series of compounds related to this compound. These compounds were evaluated for their ability to activate CAR in vitro, with some exhibiting nanomolar EC50 values in cellular assays .

| Compound | EC50 (μM) | Receptor Activity |

|---|---|---|

| A | 0.66 | Strong CAR agonist |

| B | >1.0 | Weak CAR agonist |

| C | <0.5 | Moderate CAR agonist |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₇ClFNS

- Molecular Weight : 203.66 g/mol

- IUPAC Name : 2-(2-chloro-6-fluorophenyl)ethanethioamide

- Canonical SMILES :

C1=CC(=C(C(=C1)Cl)CC(=S)N)F

The compound features a thioamide functional group, which is known for its diverse chemical reactivity and biological properties. The chlorine and fluorine atoms on the aromatic ring may enhance its interaction with biological targets, making it a candidate for various applications in pharmaceuticals.

Drug Synthesis

This compound is being investigated for its potential as a pharmaceutical intermediate. Compounds with similar structures have shown promise in developing drugs targeting specific diseases, particularly in oncology and infectious diseases. The thioamide group is known to impart significant biological activity, which may lead to the discovery of new therapeutic agents.

Case Study: Anticancer Properties

Research has indicated that thioamide derivatives can exhibit anticancer properties. A study exploring the effects of similar compounds on cancer cell lines showed promising results, suggesting that this compound could be evaluated for similar activities.

Material Science

The compound may also find applications in material science, particularly in the development of new polymers or materials that require specific chemical functionalities. Its unique electronic properties due to halogen substitution can enhance material performance in various applications.

Example Application: Flurbiprofen Synthesis

As noted in some sources, compounds like this compound could be utilized in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, showcasing its versatility in medicinal chemistry.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Studies focusing on its binding affinity to specific receptors or enzymes can provide insights into its mechanism of action.

Research Focus Areas:

- Antimicrobial activity

- Enzyme inhibition

- Receptor binding studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key analogs of ethanethioamides and related compounds, highlighting structural variations and physical properties:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (Cl, F) in this compound increases its polarity compared to methoxy-substituted analogs (e.g., compound 24 in or acetamides in ). This may enhance solubility in polar solvents but reduce lipid membrane permeability.

- compound 20 at 177–179°C) .

- Synthetic Yields : Yields for ethanethioamides range from 48–65% in , suggesting moderate efficiency in their synthesis. The target compound’s synthesis may face challenges due to steric effects from ortho substituents.

Ethanethioamides vs. Amides:

- Thioamide vs. For example, acetamide derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) may exhibit stronger enzyme interactions but faster degradation.

- The chloro and fluoro substituents in the target compound could enhance activity against resistant strains due to increased electrophilicity.

Heterocyclic Modifications:

- Pyridazine-containing ethanethioamides (e.g., compounds 20–22) demonstrate the role of heterocycles in modulating bioactivity. The target compound’s lack of a pyridazine ring may limit its interaction with certain enzymatic pockets but simplify synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-chloro-6-fluorophenyl)ethanethioamide generally involves two key stages:

Preparation of the 2-chloro-6-fluorophenyl precursor or intermediate

Introduction of the ethanethioamide moiety via thionation or direct thioamide formation

Preparation of 2-Chloro-6-fluoroaniline Intermediate

A critical precursor for the target compound is 2-chloro-6-fluoroaniline, which can be synthesized via a halogenation sequence starting from o-fluoroaniline. According to patent CN105646233A, the process involves:

Step 1: Bromination of o-fluoroaniline in dimethylformamide (DMF) at temperatures below 10°C using N-bromosuccinimide (NBS), yielding 4-bromo-2-fluoroaniline with high yield (~91%) and purity (~96.7%).

Step 2: Chlorination of the bromo intermediate at 60-65°C with N-chlorosuccinimide (NCS) in DMF, producing 2-chloro-6-fluoroaniline crude product with ~92% yield.

Step 3: Catalytic hydrogenation (Pd/C) to remove the bromine, affording the pure 2-chloro-6-fluoroaniline product with 65.3% yield and 98.8% purity.

This method is industrially viable due to mild conditions, short reaction times, and low cost.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | o-fluoroaniline, DMF, NBS, <10°C | 4-bromo-2-fluoroaniline (crude) | 91 | 96.7 |

| 2 | Bromo intermediate, DMF, NCS, 60-65°C | 2-chloro-6-fluoroaniline (crude) | 92 | 92.6 |

| 3 | Pd/C, triethylamine, ethyl acetate, 50-60°C, H2 | 2-chloro-6-fluoroaniline (pure) | 65.3 | 98.8 |

Introduction of Ethanethioamide Group

The conversion of the ethanamide or related precursors to the ethanethioamide can be achieved by thionation or direct synthesis using elemental sulfur or sulfur donors.

A relevant synthetic approach is described in the literature (Organic & Biomolecular Chemistry, RSC Publishing), where thioamides are synthesized via a three-component reaction involving alkynyl halides, amines, and sodium sulfide nonahydrate (Na2S·9H2O) in DMF solvent at elevated temperatures (80–110°C). The reaction proceeds efficiently with various halogen-substituted aromatic groups including fluoro and chloro substituents, which are tolerated without interfering with the thioamide bond formation.

The general procedure involves:

Mixing the alkynyl halide (1 equiv), primary amine (1.5 equiv), and Na2S·9H2O (1.5 equiv) in DMF.

Heating the sealed reaction mixture at 80°C for 8 hours.

Workup by extraction and purification via silica gel chromatography.

This method yields the desired thioamides in moderate to excellent yields (up to 91% for related phenyl ethanethioamides).

Proposed Synthetic Route for this compound

Combining the above strategies, the preparation of this compound can be outlined as follows:

Synthesize 2-chloro-6-fluoroaniline via the halogenation and hydrogenation steps described in section 2.2.

Convert 2-chloro-6-fluoroaniline to the corresponding ethanamide intermediate by reaction with appropriate acylating agents (e.g., chloroacetyl chloride) under Friedel-Crafts acylation conditions or amide formation protocols.

Thionate the ethanamide intermediate to the ethanethioamide using sulfur sources such as Na2S·9H2O in DMF at elevated temperature (80–110°C) as per the thioamide synthesis methodology.

Alternatively, direct condensation of 2-chloro-6-fluorophenyl alkynyl bromides with amines and Na2S·9H2O may be explored to form the thioamide in a one-pot reaction, leveraging the tolerance of halogen substituents.

Ionic Liquid Catalyzed Friedel-Crafts Acylation for Intermediate Preparation

A related preparation of 2-chloro-4'-fluoroacetophenone via Friedel-Crafts acylation using ionic liquids as catalysts has been reported (Patent CN107141212B). This method involves:

Reacting fluorobenzene with chloroacetyl chloride in ionic liquid media ([emim]Cl-AlCl3 variants) at 0–30°C.

Achieving conversion rates of over 95% within 30 minutes at room temperature.

Product isolation by reduced pressure distillation at 130°C and 10 mmHg.

This mild and energy-efficient approach could be adapted for preparing the ethanamide intermediate bearing chloro and fluoro substituents.

Data Table Summaries

| Preparation Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Bromination of o-fluoroaniline | NBS, DMF, <10°C | 91 | High purity crude product |

| Chlorination of bromo intermediate | NCS, DMF, 60-65°C | 92 | Crude product |

| Hydrogenation debromination | Pd/C, triethylamine, ethyl acetate, 50-60°C | 65.3 | Purified 2-chloro-6-fluoroaniline |

| Friedel-Crafts acylation (related) | Ionic liquid catalyst, 0-30°C, 30 min | >95 | For 2-chloro-4'-fluoroacetophenone |

| Thioamide formation | Alkynyl halide, amine, Na2S·9H2O, DMF, 80°C, 8 h | Up to 91 | Tolerates halogen substituents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-6-fluorophenyl)ethanethioamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-6-fluorophenylacetic acid with thioamide precursors via thiophosgene or Lawesson’s reagent. Optimization includes:

- Temperature Control : Reactions at 60–80°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Catalyst Screening : Use of triethylamine or pyridine to neutralize HCl byproducts and improve reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.8–4.2 ppm (CH₂ group adjacent to thioamide). The thioamide (-C(S)NH₂) group shows a distinctive IR stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 214.6.

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths (C-S: ~1.68 Å) and dihedral angles, confirming planar geometry .

Q. What are the primary challenges in handling and storing the compound due to its stability?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) at –20°C in amber vials to prevent thioamide oxidation.

- Decomposition : Monitor via HPLC for sulfonic acid byproducts under acidic/oxidizing conditions. Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) with a 6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), predicting nucleophilic attack sites at the thioamide sulfur .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation in DMSO, revealing increased electrophilicity compared to gas-phase calculations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MIC testing for antimicrobial activity) using standardized protocols (CLSI guidelines) to minimize inter-lab variability.

- Structural Analog Comparison : Compare with derivatives (e.g., pyridazine-thioamide analogs in ) to isolate substituent effects. For example, replacing chlorine with fluorine alters logP and membrane permeability, explaining divergent bioactivity .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- NMR Titration : Track chemical shift perturbations in target proteins (e.g., bacterial dihydrofolate reductase) to identify binding pockets.

- Molecular Docking : AutoDock Vina simulates binding poses, showing hydrogen bonding between the thioamide sulfur and Arg-57 residue (∆G ≈ –8.2 kcal/mol) .

Q. How can the thioamide group be modified to enhance pharmacological properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute sulfur with selenium to improve redox stability while retaining hydrogen-bonding capacity.

- Prodrug Design : Mask the thioamide as a thioester for improved oral bioavailability, with enzymatic cleavage in vivo .

Q. What are the best practices for analyzing degradation products under various conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions.

- LC-MS/MS Identification : Use a C18 column (gradient: acetonitrile/0.1% formic acid) to separate and characterize degradation products, such as sulfonic acid derivatives (observed at m/z 230.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.